molecular formula C12H9Br2NO B15153022 4-(2,4-Dibromophenoxy)aniline

4-(2,4-Dibromophenoxy)aniline

Cat. No.: B15153022
M. Wt: 343.01 g/mol
InChI Key: WJQKXOPJPUQOLX-UHFFFAOYSA-N
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Description

4-(2,4-Dibromophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉Br₂NO It is a derivative of aniline, where the aniline group is substituted with a 2,4-dibromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dibromophenoxy)aniline typically involves the reaction of 2,4-dibromophenol with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dibromophenoxy)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the 2,4-dibromophenoxy group can be substituted by nucleophiles.

    Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-(2,4-Dibromophenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dibromophenoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: Similar structure but lacks the phenoxy group.

    4-(2,4-Dichlorophenoxy)aniline: Similar structure with chlorine atoms instead of bromine.

    4-(2,4-Difluorophenoxy)aniline: Similar structure with fluorine atoms instead of bromine.

Uniqueness

4-(2,4-Dibromophenoxy)aniline is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H9Br2NO

Molecular Weight

343.01 g/mol

IUPAC Name

4-(2,4-dibromophenoxy)aniline

InChI

InChI=1S/C12H9Br2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2

InChI Key

WJQKXOPJPUQOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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